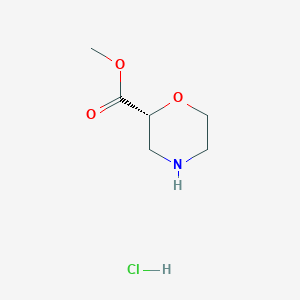

(R)-methyl morpholine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-methyl morpholine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of morpholine, which is a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl morpholine-2-carboxylate hydrochloride typically involves the reaction of morpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of ®-methyl morpholine-2-carboxylate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

®-methyl morpholine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to (R)-methyl morpholine-2-carboxylate hydrochloride can act as serotonin and norepinephrine reuptake inhibitors (SNRIs). This mechanism is beneficial for treating conditions such as depression and anxiety disorders. The compound's ability to modulate monoamine transporter functions positions it as a candidate for developing new antidepressants .

Pain Management

The analgesic properties of morpholine derivatives suggest their utility in pain management therapies. This compound may be explored for its efficacy in treating chronic pain conditions, including fibromyalgia and neuropathic pain .

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chirality allows for the production of enantiomerically pure substances, which are crucial in drug development .

Synthesis of PRMT5 Inhibitors

Recent studies have highlighted the role of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5). These inhibitors are being investigated for their potential in cancer therapy, particularly in targeting specific malignancies such as non-small cell lung cancer and melanoma .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ®-methyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-ethyl morpholine-2-carboxylate hydrochloride

- ®-propyl morpholine-2-carboxylate hydrochloride

Uniqueness

®-methyl morpholine-2-carboxylate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may offer different reactivity profiles and binding affinities, making it suitable for specific applications in research and industry.

Activité Biologique

(R)-methyl morpholine-2-carboxylate hydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of morpholine, characterized by a six-membered ring containing one nitrogen and one oxygen atom. The compound's formula is C6H11NO3, and it is often utilized in various chemical reactions, particularly in the synthesis of complex molecules.

The biological activity of this compound primarily involves its role as a ligand. It can bind to proteins or enzymes, modulating their activity and influencing various biochemical pathways. The specific interactions depend on the target proteins, which may include enzymes involved in metabolic processes or receptors that mediate cellular signaling.

1. Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies involving thiosemicarbazones with morpholine derivatives have shown promising results in increasing survival rates in tumor-bearing mice, suggesting potential applications in cancer therapy .

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For instance, it may affect enzymes involved in cancer progression or metabolic regulation. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new inhibitors .

3. Ligand Binding Studies

As a ligand, this compound can interact with various biomolecules, influencing their function. This property is crucial for drug design, particularly in creating targeted therapies for diseases such as cancer and metabolic disorders .

Research Findings

Recent studies have explored the biological implications of this compound:

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining the effects of morpholine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in several types of cancer cells, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific metabolic enzymes. The results showed that this compound could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl (2R)-morpholine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMNXWIUMADROW-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCCO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.